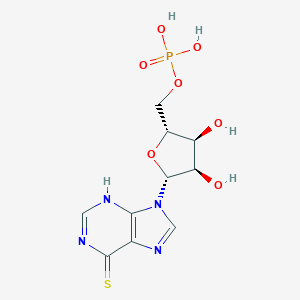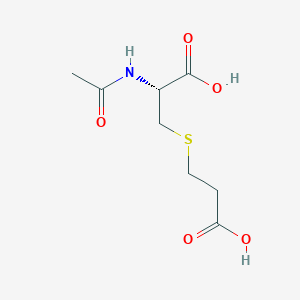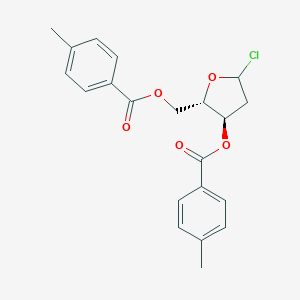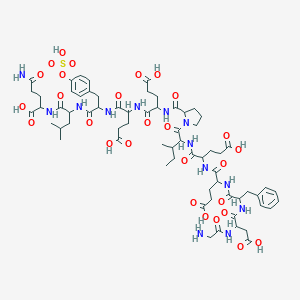
2-((5-Methylpyrazin-2-yl)amino)ethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Methylpyrazin-2-yl)amino)ethanethiol is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of 2-((5-Methylpyrazin-2-yl)amino)ethanethiol involves its binding to the active site of LSD1. This binding prevents the demethylation of lysine residues on histone proteins, which are involved in the regulation of gene expression. By inhibiting LSD1, 2-((5-Methylpyrazin-2-yl)amino)ethanethiol can alter gene expression patterns and potentially be used to treat diseases such as cancer and neurodegenerative disorders.
Effets Biochimiques Et Physiologiques
2-((5-Methylpyrazin-2-yl)amino)ethanethiol has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have neuroprotective effects in animal models of neurodegenerative disorders. Additionally, it has been found to regulate the expression of genes involved in immune function and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-((5-Methylpyrazin-2-yl)amino)ethanethiol in lab experiments is its potency as an LSD1 inhibitor. This allows for the use of lower concentrations of the compound, reducing the risk of toxicity and off-target effects. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are many potential future directions for research involving 2-((5-Methylpyrazin-2-yl)amino)ethanethiol. One area of interest is the development of more potent and selective LSD1 inhibitors based on this compound. Additionally, there is potential for the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for use in treating various diseases.
Méthodes De Synthèse
The synthesis of 2-((5-Methylpyrazin-2-yl)amino)ethanethiol involves the reaction of 5-methylpyrazine-2-carboxylic acid with thionyl chloride to form 5-methylpyrazine-2-chloride. This intermediate is then reacted with ethylenediamine to form 2-((5-Methylpyrazin-2-yl)amino)ethanethiol. The synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
2-((5-Methylpyrazin-2-yl)amino)ethanethiol has been used in various scientific research applications. It has been found to be a potent inhibitor of the enzyme lysine-specific demethylase 1 (LSD1), which plays a role in the regulation of gene expression. By inhibiting LSD1, 2-((5-Methylpyrazin-2-yl)amino)ethanethiol can alter gene expression patterns and potentially be used to treat diseases such as cancer and neurodegenerative disorders.
Propriétés
Numéro CAS |
105954-48-1 |
|---|---|
Nom du produit |
2-((5-Methylpyrazin-2-yl)amino)ethanethiol |
Formule moléculaire |
C7H11N3S |
Poids moléculaire |
169.25 g/mol |
Nom IUPAC |
2-[(5-methylpyrazin-2-yl)amino]ethanethiol |
InChI |
InChI=1S/C7H11N3S/c1-6-4-10-7(5-9-6)8-2-3-11/h4-5,11H,2-3H2,1H3,(H,8,10) |
Clé InChI |
LOLTVQPEIFINET-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=N1)NCCS |
SMILES canonique |
CC1=CN=C(C=N1)NCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide](/img/structure/B26257.png)




